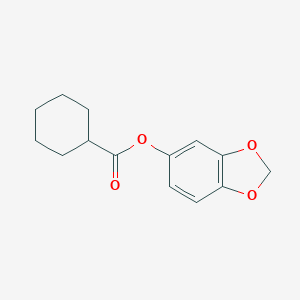![molecular formula C21H22N2O4S2 B290750 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)
2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide, commonly known as Methylsulfonylmethane (MSM), is a naturally occurring organosulfur compound that is found in various foods, including fruits, vegetables, and grains. MSM has been studied extensively for its potential therapeutic benefits, including its anti-inflammatory, antioxidant, and analgesic properties.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through a variety of mechanisms, including the modulation of inflammatory pathways, the scavenging of free radicals, and the activation of antioxidant enzymes. 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide may also interact with cell membranes and influence cellular signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase. In addition, 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide has been shown to reduce oxidative stress and DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide in lab experiments is its low toxicity. 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide has been shown to be safe for human consumption at doses up to 4 grams per day. However, one limitation of using 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide. One area of interest is the potential use of 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide as a treatment for inflammatory diseases such as arthritis and asthma. Future research could also investigate the potential use of 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide as a prophylactic agent against chronic diseases such as cancer and cardiovascular disease. In addition, future research could investigate the mechanisms of action of 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide and its interactions with other compounds in the body.
Synthesemethoden
2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide is synthesized by the oxidation of dimethyl sulfoxide (DMSO) using hydrogen peroxide or other oxidizing agents. The reaction yields 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide and water as the main products. The purity of the 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide produced can be enhanced by recrystallization and further purification techniques.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as arthritis, asthma, and allergies. 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide has also been studied for its antioxidant properties, which may help to protect against oxidative stress and reduce the risk of chronic diseases such as cancer and cardiovascular disease. In addition, 2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide has been shown to have analgesic properties, which may help to reduce pain and improve quality of life in patients with chronic pain conditions.
Eigenschaften
Molekularformel |
C21H22N2O4S2 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-15-12-13-18(22-28(24,25)20-10-6-4-8-16(20)2)14-19(15)23-29(26,27)21-11-7-5-9-17(21)3/h4-14,22-23H,1-3H3 |
InChI-Schlüssel |
DVNUIKMBULFJPT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C)NS(=O)(=O)C3=CC=CC=C3C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C)NS(=O)(=O)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



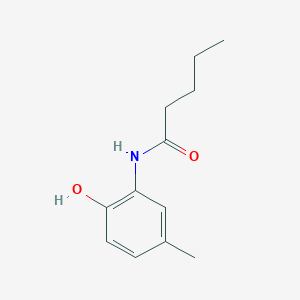
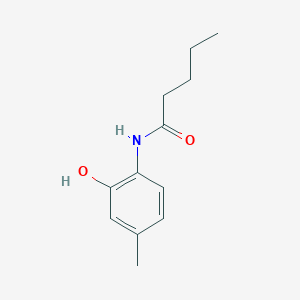

![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
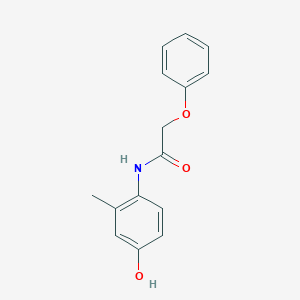
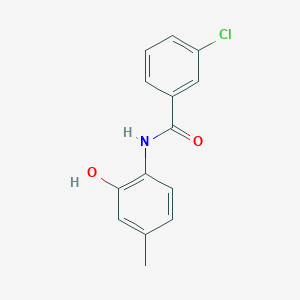

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
![2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290685.png)
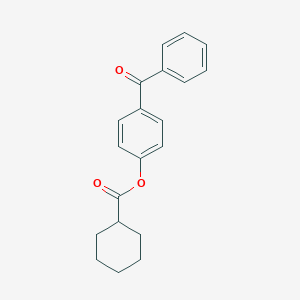
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
